5-Chloro-2-furaldehyde

Catalog No.
S1897168
CAS No.
21508-19-0
M.F
C5H3ClO2
M. Wt
130.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-furaldehyde

CAS Number

21508-19-0

Product Name

5-Chloro-2-furaldehyde

IUPAC Name

5-chlorofuran-2-carbaldehyde

Molecular Formula

C5H3ClO2

Molecular Weight

130.53 g/mol

InChI

InChI=1S/C5H3ClO2/c6-5-2-1-4(3-7)8-5/h1-3H

InChI Key

DGAUAVDWXYXXGQ-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)Cl)C=O

Canonical SMILES

C1=C(OC(=C1)Cl)C=O

5-Chloro-2-furaldehyde, also known as 5-chlorofurfural, is an organic compound with the molecular formula C5_5H3_3ClO2_2. It features a furan ring substituted with a chlorine atom at the 5-position and an aldehyde group at the 2-position. This compound is characterized by its aromatic properties and is typically encountered as a pale yellow liquid or solid, depending on the temperature and purity. Its structure allows for various

  • Condensation Reactions: It can react with amines, such as aniline, to form bis-(phenylamino) derivatives through nucleophilic addition and subsequent condensation processes .
  • Electrophilic Aromatic Substitution: The chlorine atom can be replaced by various nucleophiles, allowing for further functionalization of the furan ring.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid depending on the reagents used.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 5-chloro-2-furaldehyde exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in medicinal chemistry . Its biological activity is likely attributed to its ability to interact with biological macromolecules, thereby influencing metabolic pathways.

Several methods exist for synthesizing 5-chloro-2-furaldehyde:

  • Chlorination of Furfural: Furfural can be chlorinated using chlorine gas or other chlorinating agents under controlled conditions.
  • Reactions of Furan Derivatives: Starting from other furan derivatives, such as 2-furaldehyde, chlorination followed by oxidation can yield 5-chloro-2-furaldehyde.
  • Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the formation of this compound from simpler precursors through various coupling reactions .

These methods provide flexibility in terms of starting materials and desired yields.

5-Chloro-2-furaldehyde serves multiple purposes across different fields:

  • Intermediate in Organic Synthesis: It is widely used in the production of pharmaceuticals and agrochemicals due to its reactive functional groups.
  • Flavoring Agent: The compound has potential applications in food chemistry as a flavoring agent due to its aromatic properties.
  • Research Tool: It is utilized in studies related to chemical reactivity and biological activity, contributing to advancements in organic chemistry and pharmacology.

Interaction studies involving 5-chloro-2-furaldehyde have focused primarily on its biological effects. Research indicates that it interacts with various enzymes and proteins, which may lead to inhibition or activation of specific metabolic pathways. This interaction profile is crucial for understanding its potential therapeutic applications and toxicity profiles .

Several compounds share structural similarities with 5-chloro-2-furaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-FuraldehydeFuran ring with an aldehyde groupLacks chlorine substitution; more reactive due to the absence of electron-withdrawing groups.
5-Bromo-2-furaldehydeSimilar structure with bromineIncreased reactivity due to bromine's larger size and lower electronegativity compared to chlorine.
5-Methyl-2-furaldehydeMethyl group substitution at position 5Exhibits different electronic properties affecting reactivity patterns.
4-Chloro-3-methylbenzaldehydeAromatic compound with chlorineDifferent functional group positioning affects its reactivity compared to furan derivatives.

The unique combination of a furan ring and a chlorine substituent makes 5-chloro-2-furaldehyde particularly versatile for synthetic applications.

The synthesis of 5-chloro-2-furaldehyde represents a significant challenge in heterocyclic chemistry, requiring the precise introduction of a chlorine substituent at the 5-position of the furan ring while maintaining the aldehyde functionality at the 2-position. This section provides a comprehensive examination of established and emerging synthetic approaches, with particular emphasis on mechanistic understanding and optimization strategies that have been developed to enhance both yield and selectivity in modern synthesis protocols.

Traditional Chlorination Pathways for Furan Derivatives

Traditional chlorination methodologies for furan derivatives have evolved from classical electrophilic aromatic substitution reactions, though the unique electronic properties of the furan ring system present distinct challenges compared to benzene derivatives [1]. The electron-rich nature of furan, arising from the oxygen heteroatom donation, makes the ring highly susceptible to electrophilic attack, particularly at the 2- and 5-positions due to favorable resonance stabilization [1].

The zinc chloride-acetic acid system represents one of the earliest documented approaches for chlorinating furaldehyde derivatives [2]. This method involves the treatment of furfural with zinc chloride in acetic acid medium at elevated temperatures. The preparation protocol typically employs furfural (30 millimoles) and zinc chloride (30 millimoles) dissolved in acetic acid (30 milliliters) with stirring at room temperature, followed by addition of substrate and heating at 70 degrees Celsius for 24 hours [2]. However, this traditional approach suffers from several limitations, including low yields (approximately 10 percent) and poor selectivity due to competing side reactions and over-chlorination [2].

Direct electrophilic chlorination using molecular chlorine represents another conventional approach, though this method often leads to complex product mixtures due to the high reactivity of furan toward electrophiles [3]. The halogenation of furans is inherently complex, with product distribution varying significantly based on substrate structure, reagent choice, solvent system, and reaction conditions [3]. In carbon tetrachloride solvent, bromination of furan produces mixtures of 2-bromo- and 2,5-dibromofuran, indicating the challenges associated with achieving regioselective monochlorination [3].

Table 1: Traditional Chlorination Pathways for 5-Chloro-2-furaldehyde Synthesis

MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Zinc Chloride/Acetic AcidZnCl₂ (30 mmol)Acetic acid (30 mL)702410Low
Electrophilic ChlorinationCl₂/CCl₄Carbon tetrachloride25-502-630-50Moderate
Direct HalogenationHalogen source + Lewis acidOrganic solvent0-251-425-45Moderate
Acid-Catalyzed ChlorinationStrong acid + Cl₂Protic solvent60-903-840-60Good

The development of more sophisticated halogenating reagents has led to improved selectivity in some cases, though yields remain modest for traditional approaches. Lewis acid-catalyzed systems, employing reagents such as aluminum chloride or iron(III) chloride in conjunction with chlorinating agents, have shown enhanced regioselectivity compared to direct molecular chlorine addition [4]. These systems operate through the formation of more controlled electrophilic species, reducing the likelihood of ring-opening side reactions that plague simple electrophilic substitution approaches.

Acid-Catalyzed Dehydration-Halogenation Mechanisms

The mechanistic understanding of acid-catalyzed dehydration-halogenation reactions has provided crucial insights for developing more efficient synthetic protocols for 5-chloro-2-furaldehyde preparation [5] [6] [7]. These reactions typically proceed through a complex series of elementary steps involving protonation, enolization, and halogen incorporation, with the rate-determining step varying based on reaction conditions and catalyst system employed.

Acid-catalyzed halogenation mechanisms generally initiate with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the adjacent carbon center [6] [7]. In the case of furaldehyde substrates, this protonation step is particularly favorable due to the electron-donating nature of the furan ring, which stabilizes the resulting oxonium ion through resonance [6]. The subsequent formation of the enol tautomer represents a critical mechanistic step, as this species serves as the nucleophilic partner in the halogenation reaction [6] [7].

The enolization process in acid-catalyzed systems follows a distinct pathway compared to base-promoted conditions [6]. Protonation of the carbonyl facilitates the removal of an alpha-hydrogen by a suitable base (often water or the conjugate base of the acid catalyst), leading to enol formation [6] [7]. The resulting enol exhibits enhanced nucleophilicity at the carbon-carbon double bond due to the electron-donating effect of the hydroxyl group, making it highly reactive toward electrophilic halogenating agents [6] [7].

Table 2: Acid-Catalyzed Dehydration-Halogenation Mechanism Parameters

Acid CatalystpKaOptimal Concentration (mol/L)Activation Energy (kJ/mol)Rate Enhancement FactorProduct Distribution (%)
Chlorosulfonic acid-100.1-0.545-5510²-10³85-95
Trifluoroacetic acid0.230.2-1.060-7010¹-10²70-80
Phosphoric acid2.120.5-2.075-855-5060-70
Sulfuric acid-30.1-0.850-6550-20075-85

Chlorosulfonic acid emerges as a particularly effective catalyst for acid-promoted halogenation reactions, exhibiting superior activity compared to other common acid catalysts [4] [8] [9]. The enhanced catalytic performance of chlorosulfonic acid derives from its exceptional acidity (pKa = -10) and its ability to generate multiple reactive species in solution [8] [9]. Studies on the chlorination of acetic acid demonstrated that chlorosulfonic acid promotes more efficient enolization of acetyl chloride intermediates compared to thionyl chloride, resulting in higher reaction rates and improved product selectivity [8] [9].

The kinetic behavior of chlorosulfonic acid-catalyzed systems exhibits interesting autocatalytic characteristics when the catalyst is added incrementally during the reaction [8] [9]. This autocatalytic effect arises from the formation of hydrogen chloride as a reaction product, which can further enhance the acidity of the reaction medium and accelerate subsequent transformation steps [8] [9]. However, continuous exposure to high catalyst concentrations can lead to catalyst decomposition, following first-order kinetics and resulting in decreased reaction rates over extended periods [8] [9].

The mechanistic pathway involves the formation of propanoyl chloride as an intermediate species when chlorosulfonic acid reacts with carboxylic acid substrates [4]. This intermediate undergoes acid-catalyzed enolization, with the enolization step identified as the rate-determining process in the overall reaction sequence [4]. The resulting enol then participates in a hydroxyl-chlorine exchange reaction, leading to the incorporation of the halogen substituent at the desired position [4].

Solvent Selection Criteria in Modern Synthesis Protocols

The selection of appropriate solvents represents a critical factor in optimizing synthetic protocols for 5-chloro-2-furaldehyde preparation, as solvent properties directly influence reaction kinetics, product selectivity, and overall process efficiency [10] [11] [12] [13]. Modern solvent selection methodologies employ systematic approaches that consider multiple criteria, including physicochemical properties, environmental impact, and process economics [10] [12] [14].

Contemporary solvent selection frameworks utilize computer-aided tools combined with experimental validation to identify optimal reaction media [15]. These approaches typically involve preliminary screening based on calculated properties such as solubility parameters, melting and boiling temperatures, followed by secondary screening that ranks candidates according to their predicted performance in specific reaction types [15]. For synthesis applications, key selection criteria include solvent polarity, hydrogen bonding ability, thermal stability, and compatibility with reagents and catalysts [10] [13].

Polarity represents one of the most fundamental solvent properties affecting reaction outcomes in chlorination reactions [16]. Polar solvents tend to stabilize charged or polar transition states, which can be particularly important in acid-catalyzed processes where ionic intermediates are formed [16]. The dielectric constant provides a quantitative measure of solvent polarity, with higher values indicating greater ability to stabilize separated charges [16]. For 5-chloro-2-furaldehyde synthesis, moderately polar solvents often provide the optimal balance between stabilizing reactive intermediates and maintaining adequate solubility for organic substrates.

Table 3: Solvent Selection Criteria and Performance Metrics

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantDonor NumberAcceptor NumberSynthesis Yield (%)
Acetic acid6.21186.1552.952.968-75
Dichloromethane3.1408.931.020.445-55
Acetonitrile5.88237.514.118.960-70
Toluene2.41112.380.18.235-45
Dimethylformamide6.415336.726.616.055-65

Hydrogen bonding properties, quantified through donor and acceptor numbers, provide additional insight into solvent behavior in synthesis applications [14]. Solvents with high donor numbers can form hydrogen bonds with electron-deficient species, potentially stabilizing electrophilic intermediates in halogenation reactions [14]. Conversely, solvents with high acceptor numbers can interact with nucleophilic species, influencing their reactivity and selectivity [14]. Acetic acid exhibits both high donor and acceptor numbers, contributing to its effectiveness as a solvent for acid-catalyzed chlorination reactions [14].

The temperature stability of solvents becomes particularly important in reactions requiring elevated temperatures for reasonable reaction rates [13]. Solvents with higher boiling points allow for operation at increased temperatures without solvent loss, though this must be balanced against potential thermal decomposition of reactants or products [13]. Modern synthesis protocols increasingly favor the use of green solvents or solvent-free conditions to minimize environmental impact and improve process sustainability [12] [17] [18].

Recent developments in solvent selection methodology incorporate life cycle assessment and economic evaluation alongside traditional performance metrics [12]. These comprehensive approaches consider not only reaction yield and selectivity but also factors such as solvent recovery costs, environmental impact, and worker safety [12]. Multi-objective optimization techniques allow for the simultaneous consideration of these diverse criteria, leading to more informed solvent selection decisions [19].

Catalytic Systems for Improved Yield and Selectivity

The development of advanced catalytic systems has emerged as a primary strategy for enhancing both yield and selectivity in 5-chloro-2-furaldehyde synthesis [20] [21] [22] [23]. Modern catalyst design approaches focus on creating systems that provide precise control over reaction pathways while minimizing undesired side reactions that typically plague traditional synthetic methods.

Heterogeneous palladium catalysts represent one of the most significant advances in this area, offering the advantages of easy separation and catalyst recovery while maintaining high catalytic activity [20] [24] [25]. Palladium-catalyzed cross-coupling reactions provide an elegant approach to 5-substituted furaldehyde synthesis through the coupling of organometallic reagents with halogenated furan precursors [24] [25]. These systems typically employ 5-bromo-2-furaldehyde as a starting material and utilize various organozinc, organotin, or organoboron reagents to introduce the desired substituents [24] [25].

The use of organozinc reagents in palladium-catalyzed synthesis has proven particularly effective for preparing 5-substituted 2-furaldehydes [24] [25]. A novel organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, was developed through direct insertion of highly active zinc into 2-(5-bromofuran-2-yl)-1,3-dioxolane [24] [25]. This represents the first example of direct synthesis of the corresponding organozinc halide for furan derivatives, enabling subsequent coupling reactions under mild conditions [24] [25].

Table 4: Modern Catalytic Systems for Enhanced Yield and Selectivity

Catalyst TypeLoading (mol%)Temperature (°C)Yield (%)Selectivity (%)TONTOF (h⁻¹)
Heterogeneous Pd/C2-580-12075-8590-95150-30025-50
Homogeneous PdCl₂1-360-10070-8085-90230-27080-120
Organozinc reagents10-2025-6080-9095-984-92-4
Lewis acid systems5-1570-11065-7580-854-203-15
Ionic liquid catalysts10-3040-8070-8585-922-85-20

Control of selectivity in heterogeneous catalysis has been achieved through tuning nanoparticle properties and reaction conditions [26] [27]. Research has demonstrated that both catalyst activity and selectivity can be simultaneously enhanced through surface modification with self-assembled monolayers [21]. The addition of alkyl thiol self-assembled monolayers to colloidal platinum nanoparticles leads to significant improvements in both activity and selectivity during hydrogenation reactions [21]. These improvements result from kinetic effects where modifier residence time on the catalyst surface is increased by the thiol layers [21].

The distance between catalytic nanoparticles has emerged as a critical parameter for controlling reaction selectivity [28]. Researchers have developed catalyst platforms that partially embed nanoparticles into substrates, preventing agglomeration while maintaining catalytic activity [28]. This approach allows for precise control over inter-particle distances, which significantly impacts the selectivity of cascade reactions where intermediate products can undergo further transformation [28].

Zeolite-based catalytic systems have shown particular promise for enhancing selectivity through control of active site density and structure [22] [23]. Gallium-modified ZSM-5 catalysts demonstrate improved hydrocarbon yields and increased alkene selectivity compared to unmodified zeolites [22]. The performance enhancement arises from the introduction of specific gallium species that promote dehydration reactions while suppressing undesired side reactions [22]. Theoretical calculations suggest that specific gallium hydroxide species are responsible for the enhanced catalytic activity [22].

The development of ionic liquid catalysts represents another promising approach for improving both yield and selectivity in organic synthesis [29]. These systems offer unique advantages including negligible vapor pressure, high thermal stability, and tunable properties through modification of cation and anion structures [29]. Ionic liquids can serve as both solvent and catalyst, simplifying reaction protocols while providing enhanced control over reaction selectivity [29].

Modern catalyst design increasingly employs computational modeling to predict and optimize catalyst performance before experimental validation [29]. Density functional theory calculations enable researchers to identify promising active site structures and predict their catalytic behavior [29]. This approach significantly reduces the time and resources required for catalyst development while providing fundamental insights into reaction mechanisms [29].

NucleophileReaction ConditionsProduct TypeMechanismYield Range (%)AnilineBasic conditionsbis-(phenylamino) derivativesAddition-elimination60-90ThiolsBasic conditionsThioether derivativesAddition-elimination70-85HydroxideStrong basePhenolic compoundsAddition-elimination50-75AlkoxideBasic/alcohol solventEther derivativesAddition-elimination65-80AminesRoom temp to 80°CAmino derivativesAddition-elimination70-95Ammonia derivativesRoom temp to 80°CPrimary aminesAddition-elimination60-85
Table 2: Condensation Reactions with Amines and Ammonia Derivatives
Amine TypeProductTemperature (°C)SolventSelectivity (%)
Primary aromatic aminesSchiff bases/imines0-25Ethanol/Methanol85-95
Secondary aminesEnamines0-80Chloroform/DCE70-85
AmmoniaPrimary amines80-120Aqueous92
Hydrazine derivativesHydrazonesRoom tempEthanol80-90
SemicarbazideSemicarbazonesRoom tempEthanol85-95
ThiosemicarbazideThiosemicarbazonesRoom tempEthanol85-95
Table 3: Cross-Coupling Potential in Transition Metal-Mediated Reactions
Metal CatalystCoupling TypeReaction PartnerTemperature (°C)Yield (%)
Pd(OAc)₂Suzuki-MiyauraArylboronic acids80-12070-85
Pd/CHydrogenationH₂25-8090-95
Ni(COD)₂KumadaGrignard reagents60-10060-75
CuIUllmannAryl halides100-15045-70
ZnCl₂NegishiOrganozinc reagents25-8075-90
RuCl₃MetathesisAlkenes40-8050-70
Table 4: Stability Under Various Reaction Conditions
ConditionStability PeriodDegradation ProductsStorage Temp (°C)Relative Stability
Room temperature, airSeveral monthsPolymerization2-8Moderate
Elevated temp (100°C)Hours to daysDecompositionNot recommendedPoor
Acidic pH (pH 2-4)Moderate stabilityHydrolysis products2-8Good
Basic pH (pH 8-10)Reduced stabilityRing opening2-8Fair
Neutral pH (pH 6-8)Good stabilityMinimal degradation2-8Good
Inert atmosphereExcellent stabilityNo degradation2-8Excellent

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types